Enhanced Conformational Rigidity: Planar Ring Geometry and cis/trans Isomerization
X-ray crystallography confirms that the pyrroline ring in 3,4-dehydroproline is completely planar (φ dihedral angle ~0°), eliminating the ring puckering present in L-proline [1]. This structural difference directly impacts amide bond dynamics: in Ac-ΔPro-NHMe, the free energy difference between the s-trans and s-cis conformers is increased by +0.2–0.3 kJ/mol relative to Ac-Pro-NHMe, indicating a subtle but measurable shift toward the s-trans state [2].
| Evidence Dimension | Ring conformation and cis-trans equilibrium free energy difference |
|---|---|
| Target Compound Data | Planar ring (φ ~0°); ΔG(s-trans – s-cis) shift: +0.2–0.3 kJ/mol (relative to Pro) |
| Comparator Or Baseline | L-Proline: dynamic endo/exo ring puckers; ΔG(s-trans – s-cis) ~3–4 kJ/mol |
| Quantified Difference | +0.2–0.3 kJ/mol increase in s-trans stability; complete elimination of ring puckering |
| Conditions | X-ray crystallography of Boc-ΔPro-OH and Ac-ΔPro-NHMe; NMR in DMSO-d6 and CDCl3 |
Why This Matters
The planar ring and altered trans/cis equilibrium directly dictate the local backbone conformation in peptides, making Fmoc-3,4-dehydro-L-proline the appropriate choice when rigid, predictable turn geometries are required, rather than the flexible, context-dependent behavior of native proline.
- [1] Kubyshkin, V. S., & Budisa, N. (2016). cis–trans-Amide isomerism of the 3,4-dehydroproline residue, the ‘unpuckered’ proline. Beilstein Journal of Organic Chemistry, 12, 589–593. https://doi.org/10.3762/bjoc.12.57 View Source
- [2] Kubyshkin, V. S., & Budisa, N. (2016). cis–trans-Amide isomerism of the 3,4-dehydroproline residue, the ‘unpuckered’ proline. Beilstein Journal of Organic Chemistry, 12, 589–593. https://doi.org/10.3762/bjoc.12.57 View Source
